(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a trifluoromethyl group, an amino group, and a phenyl group attached to a propanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For instance, the synthesis might start with a chiral epoxide, which undergoes ring-opening reactions with nucleophiles such as amines to introduce the amino group. The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with various biological molecules, providing insights into their function and activity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol include other chiral amino alcohols and trifluoromethylated compounds. Examples include (2R,3R)-3-Amino-1,1,1-trifluoro-2-phenyl-2-propanol and (2S,3S)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both trifluoromethyl and phenyl groups. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSZBXASMXIZSV-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.